Cas no 57821-16-6 (Pyrido[2,3-d]pyrimidine-5-carboxylic acid,1,2,3,4,7,8-hexahydro-2,4,7-trioxo-, methyl ester)
![Pyrido[2,3-d]pyrimidine-5-carboxylic acid,1,2,3,4,7,8-hexahydro-2,4,7-trioxo-, methyl ester structure](https://ja.kuujia.com/scimg/cas/57821-16-6x500.png)
Pyrido[2,3-d]pyrimidine-5-carboxylic acid,1,2,3,4,7,8-hexahydro-2,4,7-trioxo-, methyl ester 化学的及び物理的性質
名前と識別子
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- Pyrido[2,3-d]pyrimidine-5-carboxylic acid,1,2,3,4,7,8-hexahydro-2,4,7-trioxo-, methyl ester
- Methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate
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- インチ: 1S/C9H7N3O5/c1-17-8(15)3-2-4(13)10-6-5(3)7(14)12-9(16)11-6/h2H,1H3,(H3,10,11,12,13,14,16)
- InChIKey: RECBNRMVZIKEPN-UHFFFAOYSA-N
- SMILES: C1(=O)NC(=O)C2C(C(OC)=O)=CC(=O)NC=2N1
Pyrido[2,3-d]pyrimidine-5-carboxylic acid,1,2,3,4,7,8-hexahydro-2,4,7-trioxo-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM541031-1g |
Methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate |
57821-16-6 | 95%+ | 1g |
$404 | 2023-01-16 | |
Chemenu | CM541031-5g |
Methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate |
57821-16-6 | 95%+ | 5g |
$1615 | 2023-01-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1117130-5g |
Methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate |
57821-16-6 | 98% | 5g |
¥15750.00 | 2024-05-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1117130-1g |
Methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate |
57821-16-6 | 98% | 1g |
¥3674.00 | 2024-05-08 |
Pyrido[2,3-d]pyrimidine-5-carboxylic acid,1,2,3,4,7,8-hexahydro-2,4,7-trioxo-, methyl ester 関連文献
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1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
Pyrido[2,3-d]pyrimidine-5-carboxylic acid,1,2,3,4,7,8-hexahydro-2,4,7-trioxo-, methyl esterに関する追加情報
Pyrido[2,3-d]pyrimidine-5-carboxylic Acid Methyl Ester: A Comprehensive Overview
The compound Pyrido[2,3-d]pyrimidine-5-carboxylic acid methyl ester, with the CAS number 57821-16-6, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of pyridopyrimidines, which are known for their unique structural properties and potential biological activities. The molecule's structure comprises a fused pyridine and pyrimidine ring system with a carboxylic acid group at position 5 and a methyl ester substituent. This combination of functional groups makes it a versatile compound with applications in drug design and chemical synthesis.
Recent studies have highlighted the importance of pyridopyrimidines in medicinal chemistry due to their ability to interact with various biological targets. For instance, research has shown that Pyrido[2,3-d]pyrimidine-5-carboxylic acid methyl ester exhibits potential as a lead compound for anti-cancer drug development. Its ability to modulate key signaling pathways involved in cell proliferation and apoptosis makes it a promising candidate for further investigation.
In terms of synthesis, the compound can be prepared through a variety of methods, including condensation reactions and cyclization processes. One notable approach involves the use of microwave-assisted synthesis to enhance reaction efficiency and yield. This method has been widely adopted in recent years due to its ability to accelerate reaction times while maintaining product quality.
The biological activity of Pyrido[2,3-d]pyrimidine-5-carboxylic acid methyl ester has been extensively studied in vitro and in vivo models. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in animal models, suggesting its potential as an anti-cancer agent. Additionally, the compound has shown promise in modulating inflammatory responses, making it a candidate for anti-inflammatory drug development.
From an analytical standpoint, the compound can be characterized using advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed insights into its molecular structure and purity, ensuring its suitability for pharmacological studies.
In conclusion, Pyrido[2,3-d]pyrimidine-5-carboxylic acid methyl ester represents a valuable molecule in the realm of organic chemistry and pharmacology. Its unique structure, coupled with its potential biological activities, positions it as a key player in the development of novel therapeutic agents. As research continues to uncover its full potential, this compound is expected to play an increasingly important role in drug discovery and development.
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